Technical Whitepaper: Pharmacological Profiling of DDR1-IN-1 Hydrate
Technical Whitepaper: Pharmacological Profiling of DDR1-IN-1 Hydrate
Executive Summary
Discoidin Domain Receptors (DDR1 and DDR2) represent a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by triple-helical collagen rather than soluble peptide growth factors[1]. Aberrant DDR1 signaling is a critical driver in fibrotic diseases, atherosclerosis, and various malignancies, making it a high-value therapeutic target[2]. DDR1-IN-1 hydrate is a highly potent, selective, Type II kinase inhibitor designed to probe DDR1-dependent signal transduction[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. Here, we will dissect the structural pharmacology of DDR1-IN-1, detail the self-validating empirical workflows required to measure its IC50 and binding affinity, and explore its combinatorial therapeutic potential.
Structural Pharmacology and Binding Affinity
DDR1-IN-1 achieves its high selectivity by exploiting the unique structural topology of the DDR1 kinase domain. X-ray crystallography (at 2.2 Å resolution) reveals that DDR1-IN-1 binds to the ATP-binding pocket of DDR1 in the inactive "DFG-out" conformation [1].
While multi-targeted Type II inhibitors like imatinib bind potently to both Abelson kinase (ABL) and DDR1, DDR1-IN-1 demonstrates profound selectivity for DDR1[2]. The causality behind this selectivity lies in the P-loop architecture . In DDR1, the P-loop adopts a β-hairpin structure rather than the cage-like structure seen in ABL[2]. Because DDR1-IN-1 lacks specific hydrogen bonds (e.g., to Thr701) and exhibits reduced π–π stacking compared to imatinib, it poorly satisfies the hydrophobic interactions required by the ABL P-loop[2]. However, the solvent-exposed nature of the DDR1 β-hairpin perfectly accommodates DDR1-IN-1, providing a structural basis for its exceptional kinome-wide selectivity[2].
Quantitative Pharmacodynamic Profile
The following table synthesizes the core quantitative metrics for DDR1-IN-1 target engagement[1],[3],[4]:
| Pharmacological Parameter | Value | Assay Methodology / Context |
| DDR1 IC50 | 105 nM | Lanthascreen TR-FRET Enzymatic Kinase Assay |
| DDR2 IC50 | 413 nM | Lanthascreen TR-FRET Enzymatic Kinase Assay |
| DDR1 EC50 | 86 nM | Cellular Autophosphorylation Assay (U2OS Cells) |
| Kinase Selectivity | Highly Selective | KinomeScan Profiling (Panel of 451 kinases) |
| Binding Conformation | DFG-out | X-ray Co-crystal Structure (PDB: 4CKR) |
Mechanism of Action: Signaling and Inhibition Logic
DDR1 activation requires collagen binding, which induces receptor dimerization and subsequent autophosphorylation of intracellular tyrosine residues (e.g., Y513)[5]. This cascade activates downstream survival and proliferation pathways, including PI3K/Akt and Ras/MAPK[5]. DDR1-IN-1 intercepts this pathway by locking the kinase domain in its inactive state.
Fig 1: DDR1 signaling pathway and the targeted inhibition mechanism by DDR1-IN-1.
Self-Validating Experimental Methodologies
To ensure scientific integrity, binding affinity and IC50 values must be derived from self-validating assay systems. Below are the definitive protocols for evaluating DDR1-IN-1.
Biochemical Validation: TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric assays because the long emission half-life of the Europium fluorophore eliminates background compound autofluorescence, allowing for highly precise IC50 and Kd calculations[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute GST-tagged DDR1 kinase domain to a final concentration of 5 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Titration: Prepare a 3-fold serial dilution of DDR1-IN-1 hydrate (starting at 10 μM) in 1% DMSO. Add to the kinase solution and incubate for 30 minutes at room temperature to allow the slow-binding Type II inhibitor to reach equilibrium.
-
Tracer & Antibody Addition: Add LanthaScreen Eu-anti-GST antibody (2 nM final) and Kinase Tracer 178 (100 nM final). The tracer binds the ATP pocket, bringing the Alexa Fluor 647 in proximity to the Europium-tagged antibody to generate FRET.
-
Data Acquisition: Read the microplate on a TR-FRET compatible reader. Measure emission at 665 nm (FRET) and 615 nm (Europium).
-
Self-Validation & Analysis: Calculate the 665/615 ratio.
-
Positive Control: No inhibitor (Maximum FRET).
-
Negative Control: No kinase (Background FRET).
-
Plot the dose-response curve using a 4-parameter logistic fit to determine the IC50 (expected ~105 nM)[1].
-
Fig 2: Self-validating TR-FRET competitive binding workflow for IC50 determination.
Cellular Validation: Collagen-Induced Autophosphorylation Assay
Rationale: Biochemical IC50 does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. We utilize U2OS (osteosarcoma) cells because they lack endogenous DDR1, providing a clean background for transient transfection[1].
Step-by-Step Methodology:
-
Transfection: Transiently transfect U2OS cells with wild-type DDR1. Crucial Self-Validation Step: In a parallel well, transfect cells with a DDR1 G707A mutant . Glycine 707 is in the hinge region; mutating it to Alanine introduces a steric clash that confers >20-fold resistance to DDR1-IN-1[1]. This proves that any observed inhibition is strictly on-target.
-
Starvation & Treatment: Serum-starve cells for 16 hours. Pre-treat with varying concentrations of DDR1-IN-1 (10 nM to 1 μM) for 1 hour.
-
Stimulation: Stimulate cells with 10 μg/mL Collagen I for 2 hours. (Note: DDR1 requires prolonged stimulation compared to other RTKs due to slow receptor clustering).
-
Immunoblotting: Lyse cells and perform Western blotting. Probe for pY513-DDR1 (active state) and total DDR1 (loading control).
-
Analysis: Quantify band intensities to calculate the cellular EC50 (expected ~86 nM)[1]. The G707A mutant should show sustained phosphorylation despite high inhibitor concentrations[1].
Combinatorial Therapeutic Strategies
While DDR1-IN-1 is a potent pharmacological probe, isolated DDR1 inhibition rarely results in complete cellular cytotoxicity due to compensatory kinase networks. A combinatorial screen utilizing DDR1-IN-1 revealed profound synergistic effects when paired with downstream pathway inhibitors[1].
Specifically, combining DDR1-IN-1 with PI3K/mTOR inhibitors (such as ) significantly potentiates antiproliferative activity in resistant colorectal cancer cell lines (e.g., SNU-1040)[1],[3]. This synthetic lethality occurs because DDR1-IN-1 neutralizes the primary ECM-driven survival signal, leaving the tumor cells exquisitely sensitive to the blockade of the PI3K/mTOR metabolic axis[1].
References
-
Kim, H.G., Tan, L., Weisberg, E.L., et al. "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor." ACS Chemical Biology, 8(10), 2145-2150 (2013). URL:[Link]
-
Canning, P., Tan, L., Chu, K., et al. "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors." Journal of Molecular Biology, 426(13), 2457-2470 (2014). URL:[Link]
-
"DDR1-IN-1 | Chemical Probes Portal." Chemical Probes. URL:[Link]
